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molecular formula C11H16NO5P B8333629 4-[2-Phosphonomethylphenyl]-2-aminobutanoic acid

4-[2-Phosphonomethylphenyl]-2-aminobutanoic acid

Cat. No. B8333629
M. Wt: 273.22 g/mol
InChI Key: CEKBDCFPGSKRFK-UHFFFAOYSA-N
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Patent
US04657899

Procedure details

A solution of 2.5 g (5.3 mmol) of ethyl 4-[2-(diethylphosphonomethyl)-phenyl]-2-acetamido-2-carboethoxybutanoate in 50 mL of 6N HCl was stirred at vigorous reflux for 12 h. After cooling to room temperature the reaction mixture was concentrated at reduced pressure yielding an oil. This oil was washed with three 50 mL portions of water then dissolved in 95% ethanol and a slight excess of propylene oxide added. The precipitated acid was collected by filtration and recrystallized from dilute ethanol yielding 1.26 g (77%) of the product as a white solid: mp 247°-249° C. IR(KBr): 1725, 1620 cm-1 ; 1H NMR (D2O) δ 2.0-3.4 (6H unresolved), 3.9-4.3 (m, 1H), 7.4 (s, 4H); Anal. Calcd. for C11H16NO5P0.5H2O: Calcd: C, 46.62; H, 6.05; N, 4.94. Found: C, 46.73; H, 6.04; N, 4.79.
Name
ethyl 4-[2-(diethylphosphonomethyl)-phenyl]-2-acetamido-2-carboethoxybutanoate
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH2:17][C:18]([NH:29]C(=O)C)(C(OCC)=O)[C:19]([O:21]CC)=[O:20])([O:6]CC)=[O:5])C>Cl>[P:4]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH2:17][CH:18]([NH2:29])[C:19]([OH:21])=[O:20])([OH:6])([OH:5])=[O:3]

Inputs

Step One
Name
ethyl 4-[2-(diethylphosphonomethyl)-phenyl]-2-acetamido-2-carboethoxybutanoate
Quantity
2.5 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC1=C(C=CC=C1)CCC(C(=O)OCC)(C(=O)OCC)NC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at vigorous reflux for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding an oil
WASH
Type
WASH
Details
This oil was washed with three 50 mL portions of water
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in 95% ethanol
ADDITION
Type
ADDITION
Details
a slight excess of propylene oxide added
FILTRATION
Type
FILTRATION
Details
The precipitated acid was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from dilute ethanol yielding 1.26 g (77%) of the product as a white solid

Outcomes

Product
Name
Type
Smiles
P(=O)(O)(O)CC1=C(C=CC=C1)CCC(C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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